3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
“3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” is an organic compound . It has been mentioned in the context of research related to kinase irregularity and neurodegenerative tauopathies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of “3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” can be represented by the linear formula: (CH3O)2C6H3CONH2 .Chemical Reactions Analysis
While specific chemical reactions involving “3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide” are not mentioned in the available data, similar compounds have been studied for their antioxidant and antibacterial activities .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 145-148 °C (lit.) . Its molecular weight is 181.19 .Scientific Research Applications
Anticancer and Antioxidant Activities
A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which showed significant anticancer activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds also demonstrated potent antioxidant activities, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role in pathology. The study emphasized that derivatives substituted at the C5 position exhibited more potent activities, highlighting the importance of structural modifications in enhancing biological activity (Gudipati, Anreddy, & Manda, 2011).
Ligand-Binding Properties
Another study focused on the synthesis and characterization of novel compounds derived from 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, examining their ligand-binding properties. These compounds were evaluated for their affinity towards various receptors, suggesting their potential use in imaging and therapeutic applications targeting specific receptor sites. The study highlighted the versatility of these compounds in biomedical research, particularly in the development of novel diagnostic and therapeutic agents (Hou et al., 2006).
Future Directions
properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-6-11(7-14(9-13)23-2)17(21)18-12-3-4-15-10(5-12)8-16(20)19-15/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQYUNYWKFJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide |
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